Bienvenue dans la boutique en ligne BenchChem!

1-(4-Nonylbenzyl)pyrrolidine-3-carboxylic acid

S1P5 antagonist pyrrolidine scaffold GPCR binding

Select this specific pyrrolidine-3-carboxylic acid scaffold for your S1P receptor research to leverage its unique 72-fold S1P5-over-S1P3 selectivity window—critical for CNS studies where S1P3 silencing is undesirable. Unlike azetidine or phosphonic acid analogs, this compound provides a complete, internally consistent five-receptor IC₅₀ dataset generated under uniform assay conditions, making it an ideal panel-wide reference standard for binding assay calibration and validation.

Molecular Formula C21H33NO2
Molecular Weight 331.5 g/mol
CAS No. 570423-46-0
Cat. No. B3063097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Nonylbenzyl)pyrrolidine-3-carboxylic acid
CAS570423-46-0
Molecular FormulaC21H33NO2
Molecular Weight331.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCC1=CC=C(C=C1)CN2CCC(C2)C(=O)O
InChIInChI=1S/C21H33NO2/c1-2-3-4-5-6-7-8-9-18-10-12-19(13-11-18)16-22-15-14-20(17-22)21(23)24/h10-13,20H,2-9,14-17H2,1H3,(H,23,24)
InChIKeyJXGNTXCFTVWCAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Nonylbenzyl)pyrrolidine-3-carboxylic acid (CAS 570423-46-0): S1P Receptor Profiling and Procurement Rationale


1-(4-Nonylbenzyl)pyrrolidine-3-carboxylic acid (CAS 570423-46-0, CHEMBL224703) is a synthetic small-molecule sphingosine-1-phosphate (S1P) receptor ligand with a pyrrolidine-3-carboxylic acid core bearing a 4-nonylbenzyl N-substituent. It was disclosed by Merck Research Laboratories as part of a structure–activity relationship (SAR) study exploring constrained amino acid scaffolds for S1P receptor modulation [1]. The compound has a molecular formula of C21H33NO2, a molecular weight of 331.5 g/mol, and a computed XLogP3 of 3.7 [2]. Its primary pharmacological profile is defined by competitive displacement of [33P]sphingosine 1-phosphate from human S1P receptor subtypes expressed in CHO cell membranes, with reported IC50 values of 20 nM (S1P1), >10,000 nM (S1P2), 2,100 nM (S1P3), 2,500 nM (S1P4), and 29 nM (S1P5) [1]. The compound is classified as an investigational discovery agent and is commercially available from multiple chemical suppliers for research use.

Why 1-(4-Nonylbenzyl)pyrrolidine-3-carboxylic acid Cannot Be Substituted by In-Class S1P Ligands Without Profile Verification


Close structural analogs of 1-(4-nonylbenzyl)pyrrolidine-3-carboxylic acid—including the azetidine ring-contracted analog (CHEMBL224623) and the phosphonic acid derivative (CHEMBL184349)—share an identical 4-nonylbenzyl hydrophobic tail but diverge substantially in S1P receptor subtype selectivity [1]. The pyrrolidine-to-azetidine ring contraction alters S1P3 potency by approximately 2.3-fold (2,100 vs. 4,900 nM) and S1P4 potency by approximately 2.1-fold (2,500 vs. 5,370 nM), while the carboxylic acid-to-phosphonic acid swap shifts S1P5 potency by roughly one order of magnitude (29 vs. ~2–6 nM) [2]. Because S1P receptor subtype expression patterns are tissue- and disease-context dependent, generic substitution without confirmatory profiling can lead to unintended pharmacology—particularly for applications where balanced S1P3/S1P5 engagement is critical [3]. Each scaffold–functional group combination produces a unique receptor fingerprint that cannot be inferred from the nonylbenzyl tail alone.

1-(4-Nonylbenzyl)pyrrolidine-3-carboxylic acid: Quantitative Comparative Evidence Against Closest Structural Analogs


S1P5 Receptor Binding Affinity: Pyrrolidine vs. Azetidine Ring Scaffold Comparison

1-(4-Nonylbenzyl)pyrrolidine-3-carboxylic acid displaces [33P]S1P from human S1P5 receptors with an IC50 of 29 nM. Its direct 4-membered ring analog, 1-(4-nonylbenzyl)azetidine-3-carboxylic acid (CHEMBL224623), achieves an IC50 of 11 nM in the same assay system, representing a 2.6-fold greater potency for the azetidine scaffold [1]. Both values were determined in the same publication using CHO cells expressing recombinant human S1P5. This difference provides researchers with a tunable potency option: the pyrrolidine offers moderate S1P5 engagement that may be preferable for applications where full receptor suppression is not desired.

S1P5 antagonist pyrrolidine scaffold GPCR binding

S1P3 Receptor Selectivity: 72-Fold S1P5-over-S1P3 Window Defines a Balanced Profile

1-(4-Nonylbenzyl)pyrrolidine-3-carboxylic acid exhibits a 72-fold selectivity for S1P5 (IC50 = 29 nM) over S1P3 (IC50 = 2,100 nM) [1]. In contrast, the azetidine analog (CHEMBL224623) displays a 445-fold window (S1P5 IC50 = 11 nM; S1P3 IC50 = 4,900 nM), driven primarily by reduced S1P3 potency rather than enhanced S1P5 affinity [2]. The phosphonic acid analog (CHEMBL184349) shows a substantially narrower selectivity window, with S1P3 IC50 values ranging from 18 to 220 nM [3]. The pyrrolidine occupies a distinct middle ground: it maintains meaningful S1P3 engagement (low micromolar) while preserving significant S1P5 preference, making it uniquely suited for applications where both receptors contribute to the biological readout.

S1P3 selectivity S1P5/S1P3 ratio subtype selectivity

S1P1 Equipotency Between Pyrrolidine and Azetidine Scaffolds Enables Scaffold Selection Based on Downstream Selectivity

At the S1P1 receptor, 1-(4-nonylbenzyl)pyrrolidine-3-carboxylic acid and its azetidine analog are essentially equipotent: IC50 values are 20 nM (pIC50 = 7.70) and 18 nM (pIC50 = 7.75), respectively—a negligible 1.1-fold difference [1]. This near-identical S1P1 engagement means that the choice between these two scaffolds can be driven entirely by their divergent S1P3, S1P4, and S1P5 profiles, rather than by S1P1 potency considerations. Both compounds are also inactive at S1P2 (IC50 > 10,000 nM), confirming that the nonylbenzyl-carboxylate pharmacophore is insufficient for S1P2 binding regardless of ring size [2].

S1P1 binding scaffold comparison azetidine vs pyrrolidine

Physicochemical Property Differentiation: logP and Molecular Weight Impact on Permeability and Formulation

1-(4-Nonylbenzyl)pyrrolidine-3-carboxylic acid has a computed XLogP3 of 3.7 and a molecular weight of 331.5 g/mol, compared to XLogP3 of 3.4 and MW of 317.5 g/mol for the azetidine analog [1]. The +0.3 logP unit increase, attributable to the additional methylene in the pyrrolidine ring, predicts moderately enhanced membrane permeability. Both compounds share identical hydrogen bond donor (1) and acceptor (3) counts, as well as 11 rotatable bonds. The pyrrolidine contains one Lipinski Rule-of-Five violation (XLogP3 > 3.5 with only one HBD), which may affect oral bioavailability predictions but is irrelevant for in vitro probe applications [2]. The phosphonic acid analog (CHEMBL184349, MW ~367.5 g/mol) carries a dianionic phosphonate group that substantially alters solubility and permeability relative to the monocarboxylate, making the target compound the preferred choice when balanced hydrophobicity and passive permeability are desired [3].

logP molecular weight physicochemical properties

Carboxylic Acid vs. Phosphonic Acid Pharmacophore: Impact on S1P4/S1P5 Potency Balance

Replacing the pyrrolidine-3-carboxylic acid group with a pyrrolidin-3-ylphosphonic acid (CHEMBL184349) dramatically shifts the S1P receptor profile [1]. The target carboxylic acid compound shows moderate S1P4 affinity (IC50 = 2,500 nM, ~86-fold selective for S1P5 over S1P4). In contrast, the phosphonic acid analog achieves S1P4 IC50 values of 45–86 nM—a 29- to 56-fold potency gain at S1P4—accompanied by S1P5 IC50 of ~2–6 nM [2]. While the phosphonic acid is more potent at both receptors, the carboxylic acid offers a wider S1P5/S1P4 selectivity gap (~86-fold vs. ~2–43-fold for the phosphonic acid). This distinction is functionally significant because S1P4 is highly expressed in lymphoid tissues and dendritic cells, where its engagement may drive immunomodulatory effects distinct from S1P5-mediated processes in the CNS [3].

carboxylic acid pharmacophore phosphonic acid S1P4 affinity

Complete S1P Subtype Fingerprint: A Five-Receptor Profile for Multivariate Selectivity Analysis

1-(4-Nonylbenzyl)pyrrolidine-3-carboxylic acid is one of the few compounds in this chemical series for which a complete five-receptor S1P subtype profile has been reported from a single laboratory using a uniform assay platform [1]. The full panel (S1P1: 20 nM; S1P2: >10,000 nM; S1P3: 2,100 nM; S1P4: 2,500 nM; S1P5: 29 nM) enables multivariate selectivity analysis that is not possible with the incomplete profiles available for many commercial S1P tool compounds. For example, W146 (a widely used S1P1 antagonist) has no reported activity at S1P2, S1P3, or S1P5 up to 10 µM, but its S1P4 activity is not characterized in the original publication [2]. The availability of a complete, internally consistent five-receptor dataset reduces the risk of off-target S1P receptor effects confounding experimental interpretation [3].

S1P receptor panel subtype selectivity fingerprint GPCR profiling

Recommended Procurement and Application Scenarios for 1-(4-Nonylbenzyl)pyrrolidine-3-carboxylic acid Based on Differentiation Evidence


S1P5-Focused CNS Pharmacology with Controlled S1P3 Engagement

The 72-fold S1P5-over-S1P3 selectivity window of 1-(4-nonylbenzyl)pyrrolidine-3-carboxylic acid (S1P5 IC50 = 29 nM; S1P3 IC50 = 2,100 nM) makes it suitable for CNS studies where S1P5 is the target of interest—such as oligodendrocyte precursor cell migration or neuroinflammation models—but where complete silencing of S1P3-mediated endothelial barrier regulation is undesirable [1]. In contrast, the more S1P5-selective azetidine analog (445-fold window) may under-engage S1P3 in contexts where partial S1P3 tone is physiologically relevant. The compound's computed logP of 3.7 is consistent with blood–brain barrier permeability, although direct CNS exposure data have not been reported [2].

Scaffold-Based SAR Studies Comparing Pyrrolidine, Azetidine, and Phosphonic Acid Cores

The availability of three closely matched 4-nonylbenzyl derivatives—pyrrolidine-3-carboxylic acid (target), azetidine-3-carboxylic acid, and pyrrolidin-3-ylphosphonic acid—creates a unique scaffold-hopping SAR set where the hydrophobic tail is held constant [1]. The target pyrrolidine occupies a distinct position in this matrix: it provides a 2.6-fold lower S1P5 potency than the azetidine but 2.3-fold higher S1P3 potency, while avoiding the ~30–56-fold S1P4 potency gain introduced by the phosphonic acid [2]. This makes it an essential reference compound for deconvoluting the contributions of ring size and acid functionality to S1P receptor pharmacology, particularly in academic or industrial medicinal chemistry programs optimizing S1P modulator selectivity.

Complete Five-Receptor Reference Standard for S1P Assay Validation

As one of the few S1P ligands with a complete, internally consistent five-receptor IC50 dataset generated under uniform assay conditions (CHO membranes, [33P]S1P displacement), 1-(4-nonylbenzyl)pyrrolidine-3-carboxylic acid can serve as a panel-wide reference standard for S1P binding assay calibration and validation [1]. Its intermediate potency across S1P1, S1P3, S1P4, and S1P5—with negligible S1P2 activity—provides both positive and negative control data points for each receptor subtype in a single compound, reducing the number of reference compounds required for assay quality control [2].

Immunology Research Requiring Differentiated S1P4/S1P5 Modulation

The ~86-fold selectivity for S1P5 (IC50 = 29 nM) over S1P4 (IC50 = 2,500 nM) positions the target compound for studies that require pharmacological separation of these two receptor subtypes [1]. S1P4 is prominently expressed in dendritic cells and lymphocytes, while S1P5 is predominantly expressed in oligodendrocytes and natural killer cells [2]. The phosphonic acid analog achieves higher absolute potency at both receptors but with substantially reduced selectivity (~2–43-fold), making it less suitable for experiments requiring selective S1P5 engagement with minimal S1P4 crossover. This differentiation is critical for in vitro studies using mixed immune cell populations where S1P4-driven effects could confound interpretation of S1P5-mediated outcomes [3].

Quote Request

Request a Quote for 1-(4-Nonylbenzyl)pyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.